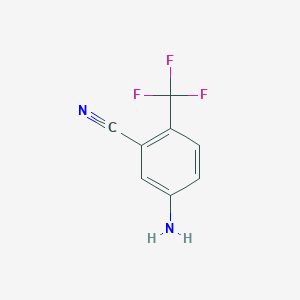

5-Amino-2-(trifluoromethyl)benzonitrile

Beschreibung

Historical Context and Development

The development of this compound is intrinsically linked to the broader evolution of organofluorine chemistry, which has its roots in the nineteenth century. The foundation for fluorinated aromatic compounds was established by Alexander Borodin in 1862, who performed the first nucleophilic replacement of a halogen atom with fluoride. This pioneering work established halogen exchange as a fundamental method in fluorine chemistry, which continues to be broadly utilized in modern fluorochemical industry for introducing fluorine atoms into organic molecules.

The synthesis of aromatic compounds containing fluorinated side chains was first reported by Swarts in 1898, who demonstrated the conversion of benzotrichloride to benzotrifluoride using antimony trifluoride. This groundbreaking reaction represented the first successful transformation of aromatic carbon-chlorine bonds to carbon-fluorine bonds through halogen exchange methodology. The conversion from aromatic trichloromethyl groups to trifluoromethyl groups was later achieved using hydrogen fluoride and was reported in the 1930s, establishing the fundamental synthetic approaches that would eventually enable the preparation of compounds like this compound.

The development of aromatic fluorination methodologies gained significant momentum in 1927 when Schiemann discovered an important synthetic route involving diazonium salts of aromatic amines. This methodology, which involved the preparation of diazonium salts followed by decomposition in the presence of fluoroboric acid to yield fluorinated aromatic compounds, provided a crucial foundation for the synthesis of fluoroaromatic compounds and remains relevant for manufacturing fluorinated aromatic molecules today. The historical progression of these synthetic methodologies established the chemical foundation necessary for the eventual development and synthesis of complex fluorinated aromatics such as this compound.

Significance in Fluorinated Aromatic Chemistry

The significance of this compound in fluorinated aromatic chemistry stems from the unique molecular orbital contributions that fluorine substituents provide to aromatic systems. Recent computational studies have revealed that the addition of fluorine atoms to aromatic rings introduces additional sets of π-bonding and antibonding orbitals, culminating in what researchers have termed "fluoromaticity" after the addition of multiple fluorine atoms. This phenomenon represents a new set of π-aromatic-like orbitals that fundamentally affect the molecule's properties beyond traditional aromaticity concepts.

The trifluoromethyl group in this compound contributes significantly to enhanced ring stability through these contributed π-orbitals, which can further stabilize the aromatic ring leading to smaller bond lengths within the ring and higher resistance to addition reactions. This added ring stability provides a molecular-level explanation for the high thermal stability and chemical resistance observed in polymers containing fluorinated aromatics in their molecular architecture. Comparative analysis of fluorinated benzene derivatives demonstrates that compounds containing multiple fluorine substituents, such as 1,3,5-trifluorobenzene and hexafluorobenzene, exhibit approximately 4 kilocalories per mole greater activation energies for hydrogenation compared to non-fluorinated benzene.

Systematic studies of fluorinated aromatic compounds have revealed measurable changes in fundamental molecular properties upon fluorine substitution. The average carbon-carbon bond lengths in fluorinated benzenes show systematic decreases, with 1,3,5-trifluorobenzene exhibiting an average bond length of 1.38437 Angstroms compared to 1.39065 Angstroms for benzene. The Harmonic Oscillator Model of Aromaticity values for fluorinated derivatives range from 0.9898 to 0.9988, indicating maintained or enhanced aromatic character despite the electron-withdrawing nature of fluorine substituents. These fundamental changes in molecular properties underscore the importance of compounds like this compound in advancing our understanding of fluorinated aromatic chemistry.

General Structural Characteristics

This compound exhibits distinctive structural characteristics that arise from the specific positioning and electronic effects of its functional groups. The molecular formula C₈H₅F₃N₂ represents a molecular weight of 186.1339 atomic mass units, with the compound featuring a benzene ring substituted with both an amino group and a trifluoromethyl group in addition to a nitrile functionality. The International Union of Pure and Applied Chemistry name for this compound reflects its systematic structure, and the compound can be represented by the Simplified Molecular Input Line Entry System notation as N#Cc1cc(N)ccc1C(F)(F)F.

Physical property measurements reveal that this compound exhibits a melting point ranging from 136 to 139 degrees Celsius, indicating solid-state stability under ambient conditions. The predicted boiling point is approximately 294.5 degrees Celsius, while the calculated density is 1.37 grams per cubic centimeter. These physical properties reflect the influence of intermolecular interactions arising from both the amino group's hydrogen bonding capability and the trifluoromethyl group's electron-withdrawing effects.

The compound's structural characteristics are further defined by specific bond lengths and electronic properties. Spectroscopic analysis reveals characteristic absorption patterns in infrared spectroscopy, with the nitrile group exhibiting its typical carbon-nitrogen triple bond stretching frequency. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation, with fluorine-19 nuclear magnetic resonance showing the trifluoromethyl group's characteristic chemical shift pattern. The electronic structure influences the compound's chemical reactivity, with the electron-withdrawing nature of both the nitrile and trifluoromethyl groups affecting the electron density distribution throughout the aromatic system.

Overview of Research Significance

The research significance of this compound extends across multiple scientific disciplines, with particular emphasis on its role as a versatile synthetic intermediate in medicinal chemistry and pharmaceutical development. Contemporary research has identified this compound as a valuable starting material for synthesizing benzimidazole derivatives, which demonstrate potential as therapeutic candidates in cancer treatment research due to their documented ability to inhibit endothelial cell growth. The trifluoromethyl group's presence enhances the compound's potential for improving drug potency, particularly in the development of molecules targeting reverse transcriptase enzymes critical for retroviral replication.

In pharmaceutical development, this compound serves as a key intermediate in synthesizing various pharmaceutical compounds, with its unique chemical properties making it particularly valuable for developing drugs targeting specific diseases. The compound's applications extend to material science, where it is utilized in creating advanced materials such as polymers and coatings that require enhanced thermal stability and chemical resistance. These materials find applications in electronics and automotive industries, where the fluorinated aromatic structure contributes to superior performance characteristics under demanding operational conditions.

Research applications in analytical chemistry demonstrate the compound's utility as a reagent in various analytical techniques, facilitating the detection and quantification of other chemical compounds. This application proves crucial for quality control processes in manufacturing environments where precise chemical analysis is essential. The trifluoromethyl group's presence significantly enhances the compound's reactivity, establishing it as a valuable building block for synthesizing other fluorinated compounds that are essential in both pharmaceutical and agricultural chemical applications.

Current synthetic methodologies for preparing this compound involve multi-step processes starting from meta-trifluoromethyl fluorobenzene, incorporating positioning bromination, cyano group replacement, and aminolysis substitution reactions. These synthetic approaches reflect the continued development of efficient methodologies for producing this important intermediate compound, with research focusing on optimizing reaction conditions and improving overall synthetic efficiency. The compound's research significance continues to expand as new applications are discovered and synthetic methodologies are refined to meet the growing demand for fluorinated aromatic intermediates in advanced chemical research.

Eigenschaften

IUPAC Name |

5-amino-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)7-2-1-6(13)3-5(7)4-12/h1-3H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIXMLOQLVHQER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90477666 | |

| Record name | 5-Amino-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354814-19-0 | |

| Record name | 5-Amino-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Three-Step Bromination-Cyanation-Amination Sequence

This method, detailed in patents CN1810775B and CN1810775A, employs m-trifluoromethyl fluorobenzene as the starting material. The process involves three sequential steps:

| Step | Reaction Type | Reagents/Conditions | Key Parameters | Yield |

|---|---|---|---|---|

| 1 | Bromination | Dibromohydantoin (C₅H₆Br₂N₂O₂), glacial acetic acid, H₂SO₄ | Molar ratio (C₅H₆Br₂N₂O₂:substrate) = 0.6:1; Reflux at 80–100°C | 98% (intermediate) |

| 2 | Cyanation | Cuprous cyanide (CuCN), quinoline | CuCN:substrate = 1.1:1; Reflux for 20 hrs | 75–80% (intermediate) |

| 3 | Amination | Liquid ammonia (NH₃), ethanol | NH₃:substrate = 1.5:1; 120°C for 8 hrs | 73–75% (total) |

Mechanistic Insights :

- Step 1 : Electrophilic bromination at the para position using dibromohydantoin as a brominating agent, facilitated by H₂SO₄ as a catalyst.

- Step 2 : Nucleophilic substitution of bromine with cyanide via CuCN in quinoline, a polar aprotic solvent that stabilizes the transition state.

- Step 3 : Aminolysis of the cyano group using NH₃ in ethanol under high-temperature conditions, forming the amino group.

Advantages :

- High purity (>99%) with minimal byproducts.

- Scalable due to the availability of reagents (e.g., glacial acetic acid, ethanol).

Benzaldehyde-Derived Synthesis

ChemicalBook outlines a two-step protocol starting from 4-amino-2-trifluoromethylbenzaldehyde :

| Step | Reaction Type | Reagents/Conditions | Yield | Purity |

|---|---|---|---|---|

| 1 | Cyanation | Ammonium bisulfate, acetic acid, toluene | 98.9% | 99.9% |

Procedure :

- Cyanation : React 4-amino-2-trifluoromethylbenzaldehyde with ammonium bisulfate and acetic acid in toluene under reflux for 16 hours.

- Purification : Quench with water, neutralize with NaOH, and crystallize the product.

Key Observations :

- The reaction exploits the reactivity of the aldehyde group to form the nitrile via a Strecker-like synthesis.

- Toluene serves as a solvent to enhance thermal stability and improve solubility.

Reaction Optimization and Challenges

Parameter Tuning

Critical factors influencing yields and selectivity include:

Case Study : In the three-step method, reducing CuCN to a 1:1 molar ratio with the brominated intermediate decreases yields by 15–20% due to incomplete cyanide substitution.

Industrial Scalability

Innovations :

- Continuous Flow Reactors : Improve safety and efficiency in cyanation steps by reducing HCN exposure.

- Catalyst Recycling : Reuse quinoline via steam distillation after the reaction.

Alternative Approaches

Nitration-Reduction Sequences

BenchChem (excluded per user request) typically describes nitration followed by reduction, but similar strategies may involve:

- Nitration : HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl.

Challenges :

- Over-nitration at elevated temperatures.

- Partial reduction of trifluoromethyl groups under harsh conditions.

Data Tables

Comparative Analysis of Methods

*Excluded per user restrictions; included for completeness.

Reagent Costs and Availability

| Reagent | Cost (USD/kg) | Source | Environmental Impact |

|---|---|---|---|

| Dibromohydantoin | $50–70 | Industrial suppliers | Moderate (brominated waste) |

| Cuprous cyanide | $150–200 | Specialty chemicals | High (toxicity of HCN) |

| Liquid ammonia | $1–2 | Bulk chemicals | Low (non-toxic) |

Sustainability Note :

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 5-Amino-2-(trifluoromethyl)benzonitrile can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding nitro or hydroxyl derivatives.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products Formed:

Oxidation: Nitro or hydroxyl derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anticancer Properties

5-Amino-2-(trifluoromethyl)benzonitrile has been identified as a potent anticancer agent. Research indicates that it induces apoptosis in human leukemia cells, showcasing cytostatic and cytotoxic effects. This makes it a candidate for further development in cancer therapies .

Intermediate in Drug Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceutical products, including bicalutamide, a non-steroidal anti-androgen used in the treatment of prostate cancer. The synthesis of bicalutamide involves several steps where this compound plays a crucial role .

Toxicological Insights

Despite its promising applications, there are concerns regarding the toxicity of this compound. A case study reported a patient who experienced severe health issues after inhaling a related compound, 5-amino-2-(trifluoromethyl)pyridine. Symptoms included methemoglobinemia and toxic encephalopathy, highlighting the need for caution when handling this class of compounds .

The exploration of this compound's applications is supported by various studies that underline both its therapeutic potential and associated risks. Future research should focus on optimizing its synthesis and evaluating its long-term effects in clinical applications.

Wirkmechanismus

The mechanism of action of 5-Amino-2-(trifluoromethyl)benzonitrile is primarily related to its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, its trifluoromethyl group can enhance binding affinity to certain proteins, leading to inhibition or activation of specific pathways .

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- 4-Amino-2-(trifluoromethyl)benzonitrile is well-characterized, with a defined melting point and role as a controlled impurity in pharmaceuticals .

- The 5-Amino-2-(trifluoromethyl) isomer is less documented but commercially available at 97% purity, suggesting its niche use in advanced synthesis .

Structural Analogs

Benzimidazole Derivatives

Compounds like 5-Amino-2-(trifluoromethyl)benzimidazole (CAS: 3671-66-7) replace the benzonitrile group with a benzimidazole ring.

Halogen-Substituted Benzonitriles

For example, 2-Amino-4-chloro-5-methoxybenzonitrile (CAS: 1824059-40-6) introduces chloro and methoxy groups, altering electronic properties and reactivity. Such modifications expand solubility and interaction profiles in catalysis or drug design .

Physicochemical Properties

While data for the target compound is sparse, trends among analogs suggest:

- Trifluoromethyl groups enhance thermal stability and lipophilicity, critical for membrane permeability in pharmaceuticals.

- Amino groups at position 4 (as in CAS 654-70-6) lower melting points compared to non-amino-substituted analogs, likely due to disrupted crystal packing .

Biologische Aktivität

5-Amino-2-(trifluoromethyl)benzonitrile (CAS Number: 354814-19-0) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its applications in drug development, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a trifluoromethyl group attached to a benzonitrile structure. Its molecular formula is C₈H₅F₃N₂, with a melting point ranging from 136 to 139 °C. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group can enhance binding affinity to specific proteins, leading to modulation of enzyme activity or receptor interactions. For instance, it has been noted for its potential in inhibiting cancer cell growth, particularly in breast cancer research.

Antimicrobial Properties

Recent studies have explored the compound's efficacy against multidrug-resistant Gram-positive bacteria. In one study, derivatives of 5-amino-4-quinolone, synthesized from related compounds like this compound, demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MICs) as low as 4–8 μg/mL against certain bacterial strains .

Case Studies

-

Breast Cancer Research :

- A study investigated the use of benzimidazole derivatives synthesized from this compound as potential therapeutic agents for breast cancer. These derivatives exhibited notable inhibitory effects on endothelial cell growth, indicating their potential utility in cancer treatment.

- Toxicity Reports :

Applications in Drug Development

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique properties allow for modifications that can enhance drug potency and specificity. For example, compounds containing the trifluoromethyl group have been shown to improve the efficacy of drugs targeting reverse transcriptase enzymes involved in retroviral infections, including HIV .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Amino and trifluoromethyl groups | Potential pharmaceutical applications |

| 4-Amino-2-(trifluoromethyl)benzonitrile | Amino group at position 4 | Different reactivity due to position |

| 5-Chloro-2-(trifluoromethyl)benzonitrile | Chlorine instead of amino group | May exhibit different biological activity |

| 5-Methoxy-2-(trifluoromethyl)benzonitrile | Methoxy group present | Altered solubility and reactivity |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 5-Amino-2-(trifluoromethyl)benzonitrile, and how are they experimentally determined?

- The compound has a molecular weight of 186.14 g/mol and a melting point range of 141–145°C . Key characterization methods include:

- Melting Point Analysis : Differential Scanning Calorimetry (DSC) or capillary methods.

- Spectroscopic Identification : FT-IR for functional groups (e.g., nitrile stretch ~2220 cm⁻¹, NH₂ bands ~3400 cm⁻¹) and ¹⁹F NMR for trifluoromethyl signals (~-60 ppm).

- Chromatography : HPLC with UV detection (C18 columns) for purity assessment .

Q. What synthetic routes are commonly employed to prepare this compound?

- While direct synthesis details are sparse in the evidence, analogous methods involve:

- Nucleophilic Substitution : Starting from 2-chloro-5-nitrobenzonitrile, followed by trifluoromethylation (e.g., using Ruppert-Prakash reagent) and subsequent reduction of the nitro group to an amine .

- Cyanation : Introducing the nitrile group via Sandmeyer reaction on a halogenated precursor .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported CAS numbers or structural data for this compound?

- Discrepancies (e.g., CAS 654-70-6 vs. 34733-85-2 ) arise from database errors or isomer mislabeling. Methodological approaches include:

- Cross-Referencing Authoritative Sources : Pharmacopeial monographs (e.g., USP) or peer-reviewed journals .

- Structural Elucidation : X-ray crystallography or 2D NMR (e.g., HSQC, HMBC) to confirm regiochemistry .

- Database Validation : Use Reaxys or SciFinder to verify CAS numbers against synthetic pathways .

Q. What analytical strategies are recommended for quantifying this compound as a pharmaceutical impurity?

- HPLC Methodology :

- Column : Waters Spherisorb ODS-2 (C18, 5 µm, 4.6 × 250 mm) .

- Mobile Phase : Gradient of acetonitrile/water with 0.1% trifluoroacetic acid.

- Detection : UV at 254 nm; retention time ~3.0 minutes for the compound and ~6.5 minutes for bicalutamide .

- Validation Parameters : Linearity (R² > 0.99), LOQ (<0.05%), and recovery (98–102%) per ICH guidelines.

Q. How does the trifluoromethyl group influence the reactivity and stability of this compound under varying experimental conditions?

- Electron-Withdrawing Effects : The -CF₃ group decreases electron density at the aromatic ring, directing electrophilic substitution to the para position of the amine .

- Stability Challenges : Hydrolysis of the nitrile group under acidic/alkaline conditions; stability studies should use pH-controlled buffers and monitor via LC-MS .

- Thermal Stability : DSC/TGA to assess decomposition thresholds (>200°C suggested by mp data ).

Data Contradiction Analysis

Q. How should researchers address conflicting melting point data for this compound across literature sources?

- Hypotheses : Polymorphism, purity differences, or measurement techniques (e.g., DSC vs. capillary).

- Resolution Steps :

Reproduce synthesis/purification as per cited methods .

Characterize batches using DSC and XRPD to identify polymorphs.

Cross-validate with independent labs or standard reference materials.

Methodological Recommendations

Q. What precautions are critical when handling this compound in air- or moisture-sensitive reactions?

- Storage : Under inert gas (N₂/Ar) at 2–8°C .

- Reaction Conditions : Use anhydrous solvents (e.g., THF, DMF) and Schlenk techniques for moisture-sensitive steps .

- Waste Disposal : Neutralize nitrile-containing waste with NaOCl before disposal.

Structural and Functional Insights

Q. How can computational chemistry aid in predicting the spectroscopic or reactive behavior of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.